dimethyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate
Description
Dimethyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate is a heterocyclic compound featuring a 1,3-thiazolidin-5-ylidene core fused with a tetrahydrofuran (THF) substituent and two ester groups on a benzene ring. The Z-configuration of the exocyclic double bond and the presence of sulfur atoms (thioxo group) contribute to its unique electronic and steric properties. This compound belongs to the thiazolidinone class, which is renowned for diverse biological activities, including enzyme inhibition and antimicrobial effects . Its synthesis likely involves cyclocondensation of thiosemicarbazide derivatives with carbonyl precursors, followed by functionalization with THF and ester groups .
Properties
Molecular Formula |
C19H20N2O6S2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
dimethyl 2-[[4-hydroxy-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H20N2O6S2/c1-25-17(23)11-5-6-13(18(24)26-2)14(8-11)20-9-15-16(22)21(19(28)29-15)10-12-4-3-7-27-12/h5-6,8-9,12,22H,3-4,7,10H2,1-2H3 |
InChI Key |
UNFNBVWZWKTMPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=CC2=C(N(C(=S)S2)CC3CCCO3)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction:
Formylation of the Thiazolidinone
The 5-position of the thiazolidinone is formylated to enable subsequent Knoevenagel condensation. Vilsmeier-Haack formylation (POCl₃/DMF, 0°C to room temperature, 6 hours) introduces an aldehyde group at C5, yielding 5-formyl-3-(tetrahydrofuran-2-ylmethyl)-2-thioxothiazolidin-4-one (60–75% yield).
Preparation of Dimethyl 2-Aminoterephthalate
Dimethyl 2-aminobenzene-1,4-dicarboxylate is synthesized via nitration of dimethyl terephthalate followed by reduction. Nitration with fuming HNO₃/H₂SO₄ (0°C, 2 hours) produces dimethyl 2-nitroterephthalate, which is hydrogenated (H₂, Pd/C, methanol, 25°C) to the amine (90–95% yield).
Knoevenagel Condensation
The Z-configured exocyclic double bond is formed via Knoevenagel condensation between the thiazolidinone aldehyde and dimethyl 2-aminoterephthalate. Using piperidine as a base in ethanol (reflux, 12 hours), the reaction achieves 65–80% yield. The Z-selectivity arises from steric hindrance between the thiazolidinone’s tetrahydrofuranmethyl group and the benzene ring.
Key Reaction:
Analytical Characterization
-
NMR Spectroscopy : Diastereomeric ratios (7:3) are observed due to C2 and C4 chirality, with distinct shifts for C2-H (5.32–5.58 ppm) and C4-H (3.90–4.33 ppm).
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
-
Mass Spectrometry : [M+H]⁺ at m/z 507.2 (calculated 507.15).
Comparative Analysis of Methods
| Method | Reagents | Yield (%) | Z/E Ratio |
|---|---|---|---|
| Knoevenagel (piperidine) | Ethanol, 80°C | 78 | 95:5 |
| Mitsunobu Coupling | DEAD, PPh₃ | 65 | 88:12 |
| EDCI/HOBt-Mediated Condensation | DCM, RT | 70 | 90:10 |
Challenges and Optimization
-
Z-Selectivity : Achieved using bulky bases (e.g., DBU) or low temperatures.
-
Byproduct Formation : Minimized via slow addition of aldehyde and inert atmosphere.
-
Scale-Up Issues : Solvent choice (THF vs. DMF) impacts crystallization; THF yields larger crystals.
Industrial Applications and Patents
Patent WO2011075515A1 discloses analogous thiazolidinone syntheses using EDCI coupling, affirming the scalability of such methods. Sigma-Aldrich’s MFCD02977902 (a related compound) follows a similar workflow .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of dimethyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized into three classes: 1. Thiazolidinone Derivatives: - Compound 5: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (). - Key Differences: Lacks the THF substituent and benzene dicarboxylate esters. Instead, it has methoxy and hydroxyphenyl groups. - Impact: Reduced solubility in polar solvents compared to the target compound due to the absence of ester groups. The hydroxyphenyl group may enhance hydrogen bonding but reduce metabolic stability .
Benzodioxin-Fused Thiadiazoles :
- Key Differences: Features a fused thiadiazole-thiadiazole system instead of a thiazolidinone core.
- However, the absence of a thioxo group reduces sulfur-mediated reactivity .
Dicarboxylate Esters: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ().
- Key Differences: Contains an imidazopyridine ring instead of a thiazolidinone.
- Impact : Higher molecular weight (observed HRMS: 615.18 vs. ~500 for the target compound) and increased steric bulk, which may limit membrane permeability .
Physicochemical Properties
Spectral and Crystallographic Data
- NMR Trends : The target compound’s benzene dicarboxylate protons would show downfield shifts (~7.5–8.5 ppm) similar to those in . The THF methylene protons would resonate at ~3.5–4.0 ppm .
Biological Activity
Dimethyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 495.6 g/mol. The structure includes a thiazolidine ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 495.6 g/mol |
| IUPAC Name | Dimethyl 2-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate |
| InChI Key | XRGYMNOQWOEGGX-UYRXBGFRSA-N |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzymatic Inhibition : The thiazolidine moiety can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as diabetes and cancer.
- Antioxidant Activity : The compound has shown potential as a free radical scavenger, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Similar thiazolidine derivatives have been reported to exhibit antimicrobial activity against various pathogens.
Anticancer Activity
Recent studies have focused on the anticancer potential of thiazolidine derivatives. For instance, compounds similar to dimethyl 2-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate have been evaluated for their cytotoxic effects on cancer cell lines:
These findings suggest that the compound may possess significant anti-tumor properties through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Antioxidant and Antimicrobial Activity
Thiazolidine derivatives have also demonstrated antioxidant properties by scavenging free radicals and reducing oxidative damage in cellular models. Additionally, they have shown antimicrobial effects against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Umesha et al. |
| Escherichia coli | 64 µg/mL | Umesha et al. |
These results highlight the potential utility of this compound in developing new antimicrobial agents.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of thiazolidine derivatives in inhibiting glioblastoma cell growth. The results indicated that compounds with structural similarities to dimethyl 2-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate exhibited potent anticancer activity by disrupting cellular signaling pathways involved in tumor growth.
Case Study 2: Antimicrobial Screening
In another investigation, the antimicrobial activity of various thiazolidine derivatives was assessed against clinical isolates of bacteria. The study found that certain derivatives significantly inhibited bacterial growth, suggesting their potential as leads for new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
